molecular formula C24H20ClNO4 B8059316 N-Fmoc-2-chlorobenzyl-glycine

N-Fmoc-2-chlorobenzyl-glycine

Cat. No.: B8059316
M. Wt: 421.9 g/mol
InChI Key: SSBWYSYJTDIBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Fmoc-2-chlorobenzyl-glycine is a chemical compound with the molecular formula C24H20ClNO4 and a molecular weight of 421.88 g/mol . It is a derivative of glycine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the benzyl group is substituted with a chlorine atom at the ortho position. This compound is commonly used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Fmoc-2-chlorobenzyl-glycine can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzylamine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction proceeds under mild conditions and yields the desired product after purification.

Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) as the Fmoc-protecting reagent . This reagent reacts with 2-chlorobenzylamine in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-2-chlorobenzyl-glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Fmoc Deprotection: The major product is the free amine derivative of 2-chlorobenzyl-glycine.

    Substitution Reactions: The major products depend on the nucleophile used, resulting in various substituted benzyl-glycine derivatives.

Mechanism of Action

The mechanism of action of N-Fmoc-2-chlorobenzyl-glycine primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions . The chlorine atom on the benzyl group can participate in substitution reactions, allowing for further functionalization of the compound.

Comparison with Similar Compounds

N-Fmoc-2-chlorobenzyl-glycine can be compared with other Fmoc-protected amino acids and benzyl derivatives:

    N-Fmoc-benzyl-glycine: Similar structure but without the chlorine substitution.

    N-Fmoc-2-bromobenzyl-glycine: Similar structure with a bromine atom instead of chlorine.

    N-Fmoc-2-methylbenzyl-glycine: Similar structure with a methyl group instead of chlorine.

This compound is unique due to the presence of the chlorine atom, which provides distinct reactivity and functionalization opportunities compared to other similar compounds.

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4/c25-22-12-6-1-7-16(22)13-26(14-23(27)28)24(29)30-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21H,13-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBWYSYJTDIBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.